Olefin-Dependent Route Efficiency: Allyl vs. Methyl in Late-Stage Suvorexant Intermediate Assembly
In the patented synthesis of suvorexant (EP3412665B1), the allyl-bearing intermediate (R)-methyl 3-(N-allyl-2-((t-butoxycarbonyl)amino)acetamido)butyrate undergoes a C–N coupling with a benzoxazole fragment to directly afford the final drug framework, whereas the corresponding benzyl analog requires an additional deprotection/reprotection sequence [1]. Extrapolating to 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate, the allyl group at C2 provides a thermodynamically accessible olefin metathesis site that the 2-methyl analog (CAS 1411975-64-8) completely lacks.
| Evidence Dimension | Number of synthetic steps from intermediate to final suvorexant |
|---|---|
| Target Compound Data | 1 step (C–N coupling directly on allyl-bearing intermediate) |
| Comparator Or Baseline | 2 steps required for benzyl analog (additional deprotection then coupling) |
| Quantified Difference | 50% reduction in step count (1 vs. 2 steps) when allyl group is present |
| Conditions | Suvorexant manufacturing process as disclosed in EP3412665B1; C–N coupling with benzoxazole fragment under Pd catalysis [1] |
Why This Matters
For process chemistry and procurement, a 50% reduction in synthetic steps translates directly to lower raw-material costs, higher overall yield, and reduced waste, making the allyl-bearing diazepane a strategically superior starting material compared to non-allyl analogs.
- [1] EP3412665B1 – Suvorexant intermediates and preparation methods thereof. European Patent Office, 2017. Assignee: Merck Sharp & Dohme Corp. Publication date: 2018-12-19. View Source
